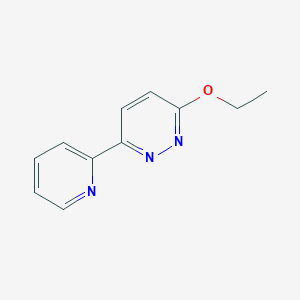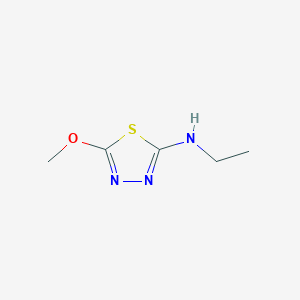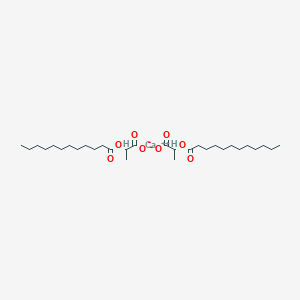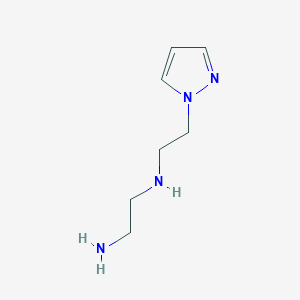
5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl isocyanate in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced oxadiazole ring.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant and entactogenic effects.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: A compound with a similar fluorophenyl group but different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with potential anticancer activity.
Uniqueness
5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1554509-15-7 |
|---|---|
Fórmula molecular |
C9H8FN3O |
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3O/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13) |
Clave InChI |
WGYIEZXRCNWJHG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(O1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)






![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)






